2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-8-3-7(4-9(5-8)17-2)11-13-10(6-18-11)12(14)15/h3-5,10-11,13H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAFEDIBZPMXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2NC(CS2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction forms an intermediate, which is then subjected to a thia-Michael addition with maleic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in creating derivatives that exhibit enhanced biological activities.
- Catalysis : It has potential applications in catalysis, particularly in reactions involving thiazolidine derivatives that may enhance reaction rates and yields.
Biology
- Antimicrobial Activity : Research indicates that 2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibits antimicrobial properties against various pathogens. Its structure allows it to interact with microbial enzymes, inhibiting their growth.
- Antioxidant Properties : The compound has been studied for its antioxidant capabilities, which may protect cells from oxidative stress and related diseases.
Medicine
-
Anticancer Activity : Several studies have highlighted the anticancer potential of thiazolidine derivatives. For example, compounds with similar structures have shown significant inhibition rates against leukemia cell lines (e.g., MOLT-4) and central nervous system cancer cell lines (e.g., SF-295) .
Compound Cell Line Inhibition (%) 4g MOLT-4 84.19 4p SF-295 72.11 - Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory effects, potentially modulating pathways involved in inflammatory responses.
Case Study 1: Anticancer Activity
A study published in the Journal of Research in Pharmacy examined various thiazolidine derivatives for their anticancer activity. The results showed that compounds containing the thiazolidine scaffold exhibited promising inhibition against multiple cancer cell lines, indicating their potential as therapeutic agents .
Case Study 2: Antioxidant Evaluation
Research conducted on thiazolidine derivatives demonstrated significant antioxidant activity through various assays measuring free radical scavenging capabilities. The presence of methoxy groups was found to enhance this activity significantly .
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain bacterial enzymes by forming stable complexes with them. This interaction disrupts the normal function of the enzymes, leading to antimicrobial effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of thiazolidine-carboxylic acid derivatives. Structural analogs differ primarily in the substitution pattern of the phenyl ring, which impacts their chemical behavior and applications. Below is a comparative analysis based on available evidence:
Substituent Position and Type
- 2-(2,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid : The asymmetric substitution (2,4-dimethoxy) could alter electronic properties, affecting interactions with biological targets. This isomer is structurally distinct but lacks reported comparative studies .
- 2-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid : The presence of a hydroxyl group introduces polarity, which may improve solubility in aqueous media compared to the fully methoxylated analog. Such modifications are critical in pharmaceutical contexts, where solubility impacts bioavailability .
Functional Group Modifications
- 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid : Bromination introduces a heavy atom, which could enhance crystallinity or serve as a handle for further derivatization (e.g., cross-coupling reactions). This modification is absent in the target compound, limiting direct functional comparisons .
- Such structural complexity contrasts with the simpler aromatic substitution in the 3,5-dimethoxy analog .
Physicochemical and Commercial Considerations
- Solubility and Stability: Methoxy groups in the 3,5-positions may confer moderate lipophilicity compared to hydroxylated analogs (e.g., caffeic acid derivatives in ), which are more polar due to phenolic -OH groups.
- Commercial Discontinuation : The discontinuation of 2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid by CymitQuimica () suggests challenges in synthesis, stability, or demand compared to analogs like 2-thiophenecarboxylic acid (), which remains available for R&D.
Research and Application Gaps
- Biological Activity: While caffeic acid (3,4-dihydroxybenzeneacrylic acid) is noted for pharmacological applications (), the biological profile of this compound remains uncharacterized in the provided evidence.
- Synthetic Utility : The discontinued status of the compound () implies that analogs with alternative substituents (e.g., bromo or hydroxy groups) may offer more practical advantages in synthesis or scalability .
Biological Activity
2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as (4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₁₅NO₄S
- CAS Number : 1265908-08-4
- Molecular Weight : 273.32 g/mol
Antitumor Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the methoxy groups in the phenyl ring appears to enhance the activity by increasing lipophilicity and facilitating better interaction with cellular targets.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
The structure-activity relationship (SAR) analysis suggests that modifications in the thiazolidine scaffold can lead to enhanced cytotoxicity, with specific substitutions on the phenyl ring being crucial for activity .
Antioxidant Effects
Thiazolidine derivatives have been studied for their antioxidant capabilities. Research indicates that this compound can significantly reduce intracellular reactive oxygen species (ROS) levels when introduced into cell cultures. This activity suggests a protective role against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Mechanism : By scavenging free radicals and enhancing the cellular antioxidant defense system.
Study on Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidine derivatives and tested their anticancer activities against various cell lines. The findings indicated that the compound demonstrated significant growth inhibition in HT-29 and Jurkat cells, with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
In Vivo Studies
In vivo studies using zebrafish models have shown that thiazolidine derivatives can exhibit developmental toxicity at certain concentrations. However, at lower doses, they displayed protective effects against oxidative damage induced by environmental toxins .
Q & A
Q. What are the standard synthetic routes for preparing 2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and how are reaction conditions optimized?
A common approach involves condensation of 3,5-dimethoxybenzaldehyde with cysteine derivatives under acidic or basic conditions, followed by cyclization. For example, analogous thiazolidine syntheses (e.g., in ) use refluxing acetic acid with sodium acetate as a catalyst. Optimization may include adjusting reaction time (2.5–3 hours), solvent choice (acetic acid for precipitation control), and stoichiometric ratios to improve yield. Recrystallization from acetic acid is a typical purification step .
Q. How is the structural integrity of the compound verified post-synthesis?
Characterization relies on spectroscopic methods:
- NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.0 ppm for dimethoxyphenyl groups, thiazolidine ring protons at δ 3.5–4.5 ppm).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., calculated MW ~325 g/mol).
- X-ray crystallography : Used in structurally similar compounds (e.g., ) to resolve stereochemistry and confirm the thiazolidine ring conformation .
Q. What safety precautions are critical when handling this compound in the lab?
Based on analogous thiazolidine derivatives ():
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (Category 2/2A irritant).
- Ventilation : Use fume hoods due to potential respiratory toxicity (Specific Target Organ Toxicity, STOT-SE 3).
- Spill management : Absorb with inert material (e.g., silica) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and guide experimental design?
Molecular docking studies (e.g., using AutoDock Vina) can model interactions with target proteins (e.g., enzymes or receptors). For example, the dimethoxyphenyl group may engage in π-π stacking with aromatic residues, while the carboxylic acid moiety could form hydrogen bonds. Such predictions help prioritize in vitro assays, reducing trial-and-error screening .
Q. What strategies resolve contradictions in observed vs. predicted physicochemical properties (e.g., solubility, logP)?
Discrepancies may arise from aggregation or pH-dependent ionization. Mitigation steps:
- Solubility : Use co-solvents (e.g., DMSO-water mixtures) or pH adjustment (carboxylic acid deprotonation at pH >4).
- LogP : Experimental validation via shake-flask method, comparing with computational tools like ChemAxon. Cross-referencing with structurally similar compounds () provides benchmarks .
Q. How is the compound’s stability assessed under varying storage and experimental conditions?
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (e.g., analogous compounds in degrade above 200°C).
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Thiazolidine rings are prone to hydrolysis under strongly acidic/basic conditions .
Q. What in vitro models are suitable for evaluating its biological activity, and how are false positives minimized?
- Cell-based assays : Use reporter gene systems (e.g., luciferase) for target engagement. Counter-screening against unrelated targets (e.g., kinases) rules out nonspecific effects.
- Toxicity controls : Include cell viability assays (MTT/XTT) to distinguish cytotoxicity from therapeutic activity. Reference compounds (e.g., ) validate assay robustness .
Q. How can structural modifications enhance selectivity or potency while minimizing off-target effects?
- SAR studies : Modify substituents on the dimethoxyphenyl group (e.g., halogenation, ) or thiazolidine ring (e.g., methyl groups, ).
- Prodrug design : Esterify the carboxylic acid to improve membrane permeability, with enzymatic cleavage in vivo (e.g., ) .
Methodological Considerations
Q. What analytical techniques quantify the compound in complex matrices (e.g., biological fluids)?
- LC-MS/MS : Selected reaction monitoring (SRM) enhances sensitivity in plasma or tissue homogenates.
- Calibration curves : Use deuterated internal standards (e.g., d₄-analogues) to correct for matrix effects .
Q. How are batch-to-batch variations addressed during scale-up synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.
- Design of Experiments (DoE) : Optimize parameters (temperature, stirring rate) using response surface methodology. highlights reflux time as a critical variable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
